1-(2-Fluorophenyl)-N-methylpropan-1-amine
Description
1-(2-Fluorophenyl)-N-methylpropan-1-amine is a fluorinated secondary amine with the molecular formula C₁₀H₁₃FN (based on structural analogs in , and 14). It features a 2-fluorophenyl group attached to the first carbon of a propane chain, with an N-methyl substitution on the amine group.
Synthetic routes for similar fluorinated amines (e.g., 1-(2-fluorophenyl)propan-1-amine) involve halogen exchange reactions, such as the substitution of bromine with fluorine using tetrabutylammonium fluoride (TBAF) in acetonitrile under reflux conditions .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-10(12-2)8-6-4-5-7-9(8)11/h4-7,10,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDFLHOSGQZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663103 | |
| Record name | 1-(2-Fluorophenyl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574731-04-7 | |
| Record name | 1-(2-Fluorophenyl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for neurological and cardiovascular conditions.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-N-methylpropan-1-amine exerts its effects depends on its molecular targets and pathways. The compound may interact with various receptors and enzymes, influencing biological processes such as neurotransmitter release, enzyme inhibition, or receptor modulation. The specific pathways involved would depend on the context of its application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
*Note: Exact data for this compound is inferred from analogs.
Key Observations:
- Fluorine vs. Hydrogen : The 2-fluorophenyl group increases molecular weight slightly compared to phenyl analogs (e.g., methamphetamine) and may enhance lipid solubility or alter receptor binding due to fluorine’s electronegativity .
- Amine Substitution: N-methylation (vs.
- Salt Forms : Hydrochloride salts (e.g., CAS 1957-24-0) improve stability and solubility for pharmaceutical applications .
Methamphetamine (CAS 537-46-2)
- Activity: Potent stimulant with high affinity for dopamine/norepinephrine transporters.
- Structural Difference : Lacks fluorine; the 2-fluorophenyl substitution in the target compound may modulate selectivity or metabolism .
Phenpromethamine (CAS 22276)
Physicochemical Property Trends
- pKa : Methamphetamine’s pKa (9.99) suggests high bioavailability in physiological pH; fluorine’s electron-withdrawing effects may lower the pKa of the fluorinated analog, altering ionization and absorption .
- Molecular Weight : All analogs fall within 149–207 g/mol, complying with Lipinski’s rule for drug-likeness.
Biological Activity
1-(2-Fluorophenyl)-N-methylpropan-1-amine, also known as 2-Fluoromethamphetamine, is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and pharmacological implications based on available research.
- Molecular Formula : CHF
- Molecular Weight : Approximately 153.20 g/mol
The compound features a fluorinated phenyl group attached to a branched amine structure, which contributes to its reactivity and potential interactions with biological systems.
This compound exhibits significant biochemical properties that may influence various biological activities:
- Enzyme Interactions : The compound is hypothesized to interact with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction may enhance the bioavailability of co-administered drugs .
- Cell Signaling : Similar compounds have been shown to affect cell signaling pathways, gene expression, and cellular metabolism .
Cellular Effects
Research indicates that this compound may exert stimulant effects by influencing neurotransmitter systems, particularly dopamine and norepinephrine pathways. This is supported by findings from related compounds that have demonstrated psychoactive properties .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiviral | Potential interactions with viral replication processes |
| Anticancer | Influence on cancer cell signaling pathways |
| Neurotransmitter Modulation | Effects on dopamine and norepinephrine systems |
Molecular Mechanism
The molecular mechanism of action for this compound is likely mediated through:
- Receptor Binding : The compound may bind to various receptors involved in neurotransmission.
- Enzyme Inhibition : Inhibition of specific enzymes could lead to altered metabolic pathways affecting drug efficacy and safety .
Dosage Effects in Animal Models
Future studies are necessary to elucidate the dosage effects of this compound in animal models. Preliminary data suggest that varying doses may produce different biological responses, including potential toxicity at high concentrations .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound:
Case Study 1: Stimulant Effects
A study on related compounds indicated significant stimulant effects in rodent models. The administration of these compounds resulted in increased locomotor activity and alterations in neurotransmitter levels .
Case Study 2: Enzyme Interaction Analysis
Research investigating the interaction of similar compounds with cytochrome P450 enzymes revealed that these interactions could significantly impact drug metabolism, leading to increased plasma concentrations of co-administered medications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
